molecular formula C16H20O5 B025882 methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate CAS No. 19892-18-3

methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate

Cat. No. B025882
CAS RN: 19892-18-3
M. Wt: 292.33 g/mol
InChI Key: IRKKTJKCMNMSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis in Heterocyclic Systems

Research has shown that methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate, is used in the preparation of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]pyridin-4-one (Selič, Grdadolnik, & Stanovnik, 1997).

Anticancer Activity

A series of synthetic dihydrobenzofuran lignans, which include structural similarities to the compound , demonstrated significant antiangiogenic activity in research studies. This implies potential applications in cancer research and treatment, especially the enantiomer of the dimerization product of caffeic acid methyl ester (Apers et al., 2002).

Corrosion Inhibition in Steel

Research into the synthesis and application of related compounds has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. These findings are significant for industrial applications, particularly in the field of materials engineering and maintenance (Arrousse et al., 2021).

Photopharmacological Properties

Studies involving benzofuran derivatives, closely related to the compound , have explored their photopharmacological properties. These studies are vital for the development of photoactive drugs and materials, potentially leading to novel therapeutic approaches (Kawase et al., 1974).

Eco-Friendly Synthesis of Heterocyclic Compounds

Eco-friendly methods for synthesizing heterocyclic systems based on benzofuran and chromone moieties have been developed. This is crucial for sustainable chemical production and environmental conservation (Abdel-Aziem, El-Sawy, & Kirsch, 2020).

properties

CAS RN

19892-18-3

Product Name

methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate

InChI

InChI=1S/C16H20O5/c1-6-15(4)8-16(19)12(10(3)14(18)21-16)7-11(15)9(2)13(17)20-5/h6,11,19H,1-2,7-8H2,3-5H3

InChI Key

IRKKTJKCMNMSKP-UHFFFAOYSA-N

SMILES

CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C(=O)OC

Canonical SMILES

CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate
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methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate
Reactant of Route 3
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methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate
Reactant of Route 4
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methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate
Reactant of Route 5
methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate
Reactant of Route 6
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methyl 2-(6-ethenyl-7a-hydroxy-3,6-dimethyl-2-oxo-5,7-dihydro-4H-1-benzofuran-5-yl)prop-2-enoate

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